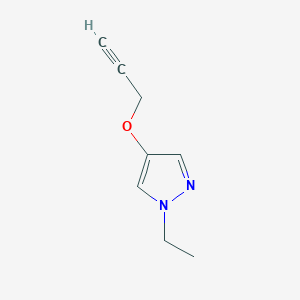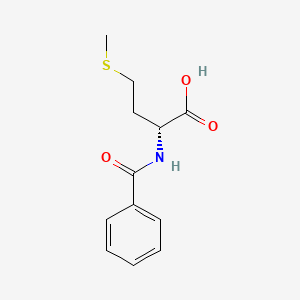
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate is a specialized organoboron compound used primarily in organic synthesis. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate can be synthesized through a multi-step process involving the reaction of 4-fluoro-2-methylbenzyl bromide with potassium trifluoroborate. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The process involves the formation of a boronate ester intermediate, which is then converted to the trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
化学反応の分析
Types of Reactions
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organotrifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as ethanol or toluene.
Major Products
The major products of these reactions are biaryl or styrene derivatives, depending on the nature of the halide used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds
作用機序
The mechanism of action of potassium trifluoro(4-fluoro-2-methylbenzyl)borate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate is unique among organotrifluoroborates due to its specific substituents, which confer distinct reactivity and stability. Similar compounds include:
Potassium 4-methylphenyltrifluoroborate: Used in similar cross-coupling reactions but with different electronic and steric properties.
Potassium 4-methoxyphenyltrifluoroborate: Another organotrifluoroborate with applications in cross-coupling reactions, offering different reactivity due to the methoxy group.
These compounds share the general characteristics of organotrifluoroborates, such as stability and versatility, but differ in their specific reactivity and applications.
特性
IUPAC Name |
potassium;trifluoro-[(4-fluoro-2-methylphenyl)methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF4.K/c1-6-4-8(10)3-2-7(6)5-9(11,12)13;/h2-4H,5H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPVGNXFDCSTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)F)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF4K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B7976634.png)

![6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B7976652.png)
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide](/img/structure/B7976665.png)








